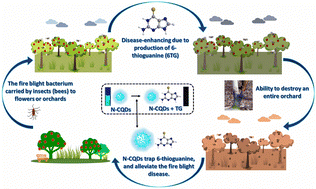Exigent carbon nanodots for trapping 6-thioguanine to resist fire blight caused by Erwinia amylovora in an orchard†
New Journal of Chemistry Pub Date: 2023-10-27 DOI: 10.1039/D3NJ03979J
Abstract
Fire blight, an extremely disastrous plant disease caused by the bacterium Erwinia amylovora, has the capacity to wipe out entire orchards in just one growing season when ideal conditions are present. A recent discovery has revealed that 6-thioguanine (6TG) plays a significant role in the development of fire blight caused by the plant pathogen. Therefore, it is of utmost importance to effectively prevent and manage fire blight in order to ensure the health and productivity of these fruit trees. In this research, we have developed a novel and significant approach focusing on trapping 6TG to disrupt the spreading of fire blight among trees. We have developed carbon quantum dots (N-CQDs) that efficiently bind 6TG through a fluorescence quenching process resulting in the alleviation of the disease. The quenching mechanism and related phenomena have been extensively elucidated through the implementation of analytical tools including the Stern–Volmer plot, UV-vis spectroscopy, fluorescence titration, and fluorescence lifetime decay analysis. Furthermore, the structural attributes and size of the nitrogen-doped carbon quantum dots (N-CQDs) have been definitively established through a comprehensive array of techniques, including Fourier-transform infrared (FT-IR) spectroscopy, high-resolution transmission electron microscopy (HRTEM), dynamic light scattering (DLS), energy-dispersive X-ray spectroscopy (EDX, EM), and X-ray Photoelectron Spectroscopy (XPS). The nanodot has been successfully applied in guava saplings (Psidium guajava) to investigate the trapping of 6TG by treating them with N-CQDs. This process has been validated through the use of confocal microscopic imaging, providing visual confirmation of the 6TG trapping mechanism.


Recommended Literature
- [1] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [2] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [3] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†
- [4] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [5] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [6] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [7] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [8] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [9] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [10] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 14419-78-4
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









